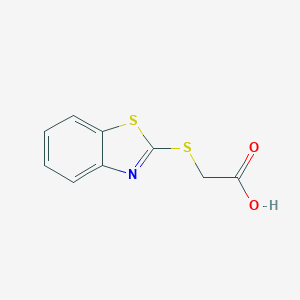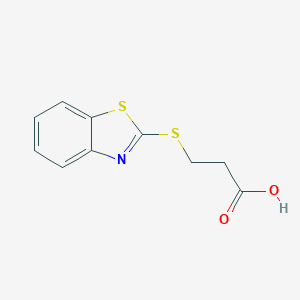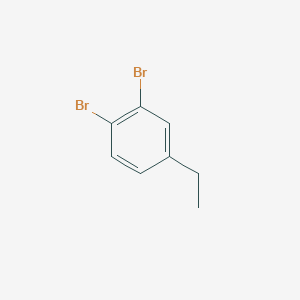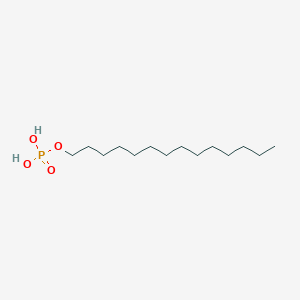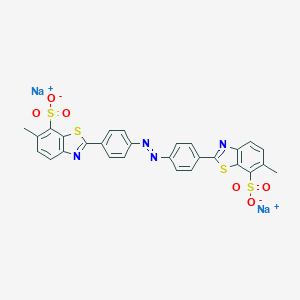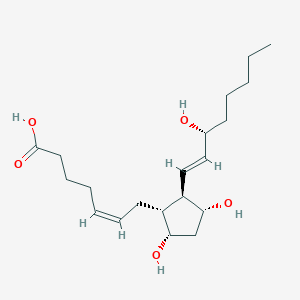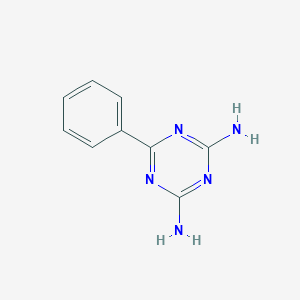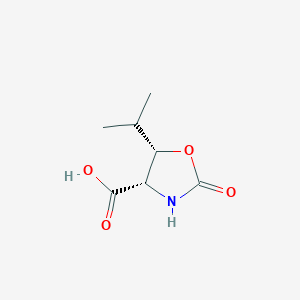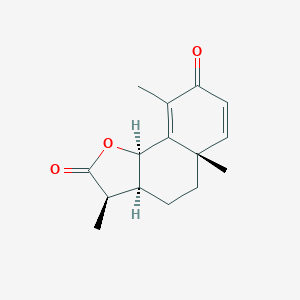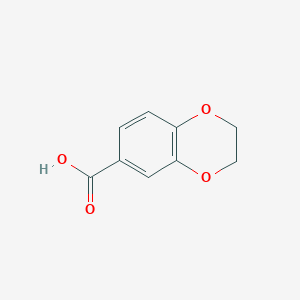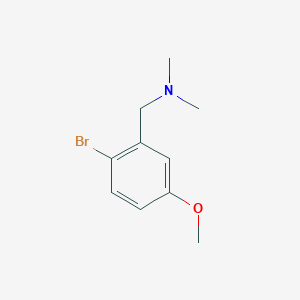
2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO . It has an average mass of 244.128 Da and a monoisotopic mass of 243.025864 Da . The IUPAC name for this compound is N-(2-bromo-5-methoxybenzyl)-N,N-dimethylamine .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is 1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.13 . It is a solid at room temperature . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Metabolism in Biological Systems
The metabolism of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine and related compounds has been studied in various biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified multiple metabolites, suggesting complex metabolic pathways involving deamination and acetylation (Kanamori et al., 2002).
Application in Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the potential use of related compounds in photodynamic therapy for cancer treatment. They synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its utility as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Analytical and Forensic Chemistry
In forensic chemistry, the analysis of related compounds has been crucial for understanding their properties and effects. Abiedalla et al. (2021) conducted GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, providing insights into their chemical structure and potential psychoactive properties (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Synthesis of Heterocyclic Compounds
Kametani et al. (1971) explored the synthesis of heterocyclic compounds, including a study on the photolytic intramolecular cyclization of related bromo-benzylamines. This research contributes to the broader field of organic synthesis and the development of novel pharmaceuticals (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
Serotonin Receptor Affinity
Rangisetty et al. (2001) investigated phenylethylamines similar to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, discovering that certain derivatives unexpectedly showed high-affinity antagonist characteristics towards 5-HT(2A) serotonin receptors. This finding is significant in the context of neuropsychopharmacology and drug design (Rangisetty, Dukat, Dowd, Herrick-Davis, Dupre, Gadepalli, Teitler, Kelley, Sharif, & Glennon, 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPJJLCQWNEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397344 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
CAS RN |
10126-37-1 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
